2-Bromo-4-(4-ethoxyphenyl)thiazole is a heterocyclic compound with significant importance in medicinal chemistry. It belongs to the thiazole class, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound's structure includes a bromine atom and an ethoxyphenyl group, contributing to its biological activity and potential applications in drug development.
The compound can be classified under organic compounds, specifically as a thiazole derivative. Thiazoles are known for their diverse biological properties, including antimicrobial and anticancer activities. The specific compound 2-bromo-4-(4-ethoxyphenyl)thiazole is often synthesized for research purposes and medicinal applications, particularly in the development of new therapeutic agents.
The synthesis of 2-bromo-4-(4-ethoxyphenyl)thiazole typically involves several key steps:
A detailed synthetic route illustrates these steps, highlighting the use of sodium hydroxide for hydrolysis and tribromophosphate for bromination .
The molecular formula of 2-bromo-4-(4-ethoxyphenyl)thiazole is , with a molecular weight of approximately 284.17 g/mol. The structure features:
The canonical SMILES representation is CCOC1=CC=C(C=C1)C2=CSC(=N2)Br, and its InChIKey is PNHPVZIWMWWHOI-UHFFFAOYSA-N .
2-Bromo-4-(4-ethoxyphenyl)thiazole can participate in various chemical reactions owing to its functional groups:
The mechanism of action for compounds like 2-bromo-4-(4-ethoxyphenyl)thiazole often involves interaction with biological targets such as enzymes or receptors. For instance:
Experimental data indicate that derivatives of thiazoles exhibit varying degrees of potency against different cancer cell lines, emphasizing their potential as therapeutic agents.
The physical properties of 2-bromo-4-(4-ethoxyphenyl)thiazole include:
Chemical properties include:
2-Bromo-4-(4-ethoxyphenyl)thiazole has several applications in scientific research:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: